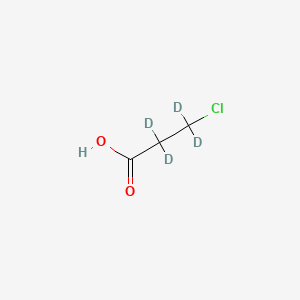

3-Chloropropionic--d4 Acid

Description

Overview of 3-Chloropropionic Acid as a Parent Compound in Chemical Synthesis and Metabolism

3-Chloropropionic acid (3-CP), with the chemical formula ClCH₂CH₂COOH, is a colorless, crystalline solid. wikipedia.orghimedialabs.com It serves as a versatile starting material and intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. solubilityofthings.com The presence of both a carboxylic acid group and a chlorine atom allows for a variety of chemical modifications. solubilityofthings.comlibretexts.org

In industrial applications, 3-chloropropionic acid is used in the production of polymers and as an active ingredient in some herbicides. wikipedia.orgevitachem.com From a metabolic standpoint, it is a subject of research in toxicology and bioremediation, as it is a xenobiotic compound that can be degraded by certain microorganisms. dergipark.org.trresearchgate.netresearchgate.net Studies have investigated the microbial degradation pathways of 3-CP, which often involve dehalogenation to form less toxic compounds like propionic acid. dergipark.org.trresearchgate.net

Conceptual Framework for Deuterium (B1214612) Incorporation in 3-Chloropropionic Acid Research

Incorporating deuterium into the 3-chloropropionic acid molecule to create 3-chloropropionic-d4 acid (ClCD₂CD₂COOH) provides a powerful analytical tool. nih.gov The primary application of this deuterated compound is as an internal standard in quantitative analysis, especially when using mass spectrometry-based methods. acs.orgthalesnano.com An internal standard is a compound with similar chemical properties to the analyte (the substance being measured) but with a different mass. By adding a known amount of the deuterated standard to a sample, any variations in sample preparation or instrument response can be corrected for, leading to more accurate and precise measurements of the unlabeled 3-chloropropionic acid. thalesnano.com

Furthermore, 3-chloropropionic-d4 acid can be used as a tracer to study the metabolic fate of 3-chloropropionic acid in biological systems. mdpi.comtargetmol.comnih.gov By tracking the appearance of the deuterium-labeled molecule and its metabolites, researchers can elucidate metabolic pathways and understand how the compound is processed and eliminated by an organism. moravek.com This is particularly valuable in environmental science and toxicology for assessing the persistence and impact of halogenated compounds. solubilityofthings.comadesisinc.com

Data Table: Properties of 3-Chloropropionic Acid and its Deuterated Analog

| Property | 3-Chloropropionic Acid | 3-Chloropropionic-d4 Acid |

| Chemical Formula | C₃H₅ClO₂ | C₃HD₄ClO₂ nih.gov |

| IUPAC Name | 3-chloropropanoic acid wikipedia.org | 3-chloro-2,2,3,3-tetradeuteriopropanoic acid nih.gov |

| Molecular Weight | 108.52 g/mol nih.gov | 112.55 g/mol nih.gov |

| Monoisotopic Mass | 107.9978071 Da nih.gov | 112.0229141 Da nih.gov |

| Melting Point | 35-42 °C wikipedia.org | Not specified |

| Boiling Point | 203-205 °C chemicalbook.com | Not specified |

| Appearance | White crystalline solid wikipedia.orgnih.gov | Not specified |

| Solubility in Water | Freely soluble solubilityofthings.comnih.gov | Not specified |

| CAS Number | 107-94-8 | 1219802-17-1 nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2,2,3,3-tetradeuteriopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO2/c4-2-1-3(5)6/h1-2H2,(H,5,6)/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYMMOKECZBKAC-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 3 Chloropropionic D4 Acid

Deuteration Methodologies for Carboxylic Acids and Halogenated Alkanes

The introduction of deuterium (B1214612) into organic molecules can be achieved through several established methods. These strategies are broadly applicable to carboxylic acids and halogenated alkanes, the two key functional groups present in 3-chloropropionic acid.

Synthesis via Deuterated Precursors

One of the most direct approaches to synthesizing 3-Chloropropionic-d4 acid is through the use of a deuterated starting material. This method ensures the precise placement of deuterium atoms in the final molecule. A key precursor for this strategy is acrylic acid-d4 (D₂C=CDCO₂D). sigmaaldrich.com The synthesis of the target molecule can then be achieved through the hydrochlorination of this deuterated acrylic acid. This reaction is a well-established method for the non-deuterated analog. wikipedia.org The general transformation involves the addition of hydrogen chloride across the double bond of acrylic acid. For the synthesis of the d4-labeled compound, deuterium chloride (DCl) would be the reagent of choice to add to acrylic acid-d4, ensuring the final product is fully deuterated at the 2 and 3 positions. The reaction is typically carried out at mild temperatures, often in the presence of a polymerization inhibitor to prevent unwanted side reactions.

Another potential route starting from a deuterated precursor involves the catalytic deuteration of an unsaturated carboxylic acid followed by halogenation. For instance, maleic acid can be reduced to succinic acid via hydrogenation. mdpi.com A similar approach using deuterium gas (D₂) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), could be employed to produce deuterated succinic acid. Subsequent selective chlorination would be required to yield the final product, although this multi-step process may present challenges in terms of regioselectivity and yield.

Isotopic Exchange Processes for Deuterium Introduction

Isotopic exchange reactions provide an alternative pathway for introducing deuterium into a molecule. These methods typically involve the exchange of hydrogen atoms for deuterium atoms from a deuterium source, such as heavy water (D₂O).

Hydrogen-deuterium (H/D) exchange can be catalyzed by acids, bases, or transition metals. nih.gov For carboxylic acids, H/D exchange at the α-position can be achieved under certain conditions. However, achieving full deuteration at both the α- and β-positions of 3-chloropropionic acid through this method can be challenging and may require harsh reaction conditions or specific catalysts that promote exchange at sp3-hybridized carbons. Hydrothermal conditions using D₂O have been explored for H/D exchange in various organic compounds, including those with halogen atoms. scispace.com

Electrochemical methods also offer a means for deuterium incorporation. The electrochemical splitting of heavy water can generate deuterium radicals that can participate in deuterodehalogenation or deuterohydrogenation of unsaturated bonds. oaepublish.com This technique could potentially be applied to a precursor of 3-chloropropionic acid to introduce deuterium.

Enzymatic or Biocatalytic Deuteration Approaches

Biocatalysis has emerged as a powerful tool for selective and efficient isotopic labeling under mild conditions. google.com Enzymes can catalyze deuteration with high regio- and stereoselectivity, which is often difficult to achieve with traditional chemical methods.

Several biocatalytic strategies are relevant to the synthesis of deuterated carboxylic acids. For instance, α-oxoamine synthases, such as SxtA AONS, have been shown to catalyze the α-deuteration of various amino acids and their methyl esters using D₂O as the deuterium source. wikipedia.orgckisotopes.com While not directly applicable to 3-chloropropionic acid, this demonstrates the potential of enzymes for C-D bond formation.

Another promising approach is the use of photodecarboxylases. A photodecarboxylase from Chlorella variabilis NC64A (CvFAP) has been engineered to catalyze the decarboxylative deuteration of a variety of carboxylic acids using D₂O. mdpi.com This method allows for the replacement of a carboxylic acid group with a deuterium atom.

Furthermore, reductive biocatalysis using NADH-dependent reductases can be employed for asymmetric deuteration. By recycling a deuterated cofactor, [4-²H]-NADH, various C=O, C=N, and C=C bonds can be reduced with the incorporation of deuterium. google.compatsnap.com This could be a potential route if a suitable unsaturated precursor to 3-chloropropionic acid is available.

Specific Preparative Routes to 3-Chloropropionic-d4 Acid

Building upon the general methodologies, more specific synthetic routes can be designed for the preparation of 3-Chloropropionic-d4 acid.

Hydrodeuteration of Deuterated Acrylic Acid Analogs

As mentioned in section 2.1.1, the most straightforward synthesis of 3-Chloropropionic-d4 acid involves the hydrochlorination of a fully deuterated acrylic acid. The key starting material for this route is acrylic acid-d4.

Table 1: Properties of Acrylic acid-d4

| Property | Value | Reference |

| CAS Number | 285138-82-1 | |

| Linear Formula | D₂C=CDCO₂D | |

| Molecular Weight | 76.09 g/mol | |

| Isotopic Purity | ≥98 atom % D | |

| Physical Form | Liquid |

The synthesis would proceed by reacting acrylic acid-d4 with deuterium chloride (DCl). The reaction conditions would likely mirror those used for the non-deuterated analog, which involve bubbling hydrogen chloride gas through acrylic acid, often in the presence of an inhibitor to prevent polymerization. google.comgoogle.com The use of DCl would ensure the introduction of a deuterium atom at the 3-position, complementing the deuterium atoms already present in the acrylic acid-d4 backbone.

Reaction Scheme:

D₂C=CDCO₂D + DCl → ClCD₂CD₂CO₂D

This method offers a high degree of control over the isotopic labeling, leading directly to the desired 3-Chloropropionic-2,2,3,3-d4 acid.

Deuteration of 3-Chloropropionyl Halide Intermediates in Synthesis

An alternative strategy involves the preparation of a 3-chloropropionyl halide, followed by a deuteration step. 3-Chloropropionyl chloride is a commercially available reagent that can also be synthesized from either 3-chloropropionic acid or acrylic acid. lookchem.com The reaction of 3-chloropropionic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) yields 3-chloropropionyl chloride. Alternatively, it can be produced by reacting acrylic acid with hydrogen chloride and phosgene. lookchem.com

Once the 3-chloropropionyl chloride is obtained, a subsequent deuteration step would be required to introduce the four deuterium atoms. This could potentially be achieved through a reduction-deuteration process. For example, reduction of the acid chloride to an aldehyde or alcohol, followed by a deuteration reaction, could be envisioned. However, achieving selective deuteration at the desired positions without affecting the chloro- and carbonyl functionalities would be a significant challenge.

A more plausible approach would be to perform a deuteration reaction on a precursor to the halide. For instance, if a deuterated succinic acid is prepared as described in section 2.1.1, it could be converted to a dihalide and then selectively transformed into the desired 3-chloropropionic acid derivative. However, this route is likely to be less efficient and more complex than the direct hydrodeuteration of acrylic acid-d4.

Table 2: Research Findings on Related Deuteration Reactions

| Reaction Type | Substrate | Deuterium Source | Catalyst/Reagent | Key Findings | Reference |

| H/D Exchange | Phenylalanine | D₂O | Pd/C-Al | Selective deuteration at the benzylic position. | nih.gov |

| Decarboxylative Deuteration | Aliphatic Carboxylic Acids | D₂O | Photoredox/HAT Catalysis | High D-incorporation at predicted sites. | researchgate.net |

| Reductive Deuteration | α-Substituted Acrylic Acids | D₂ (ex situ from D₂O) | - | Efficient deuteration of the double bond. | acs.org |

| Biocatalytic Deuteration | α-Amino Acids | D₂O | α-oxoamine synthase | Site- and stereoselective α-deuteration. | wikipedia.orgckisotopes.com |

The data in Table 2 highlights various modern techniques for deuterium incorporation, which could be adapted or provide inspiration for novel synthetic routes to 3-Chloropropionic-d4 acid.

Chromatographic Analysis

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is the preferred method for assessing the purity of 3-Chloropropionic-d4 acid and for its use as an internal standard. agriculturejournals.czepa.gov

Deuterated standards are designed to have nearly identical chemical and physical properties to their non-deuterated analogs, causing them to co-elute under typical GC conditions. Therefore, the retention time of 3-Chloropropionic-d4 acid is expected to be virtually the same as that of 3-Chloropropionic acid. The primary distinction is made by the mass spectrometer, which detects the mass difference.

| Technique | Parameter | Reported/Expected Value | Reference |

|---|---|---|---|

| Gas Chromatography (GC) | Retention Time | ~8.2 min (for non-deuterated) | The deuterated compound is expected to have a nearly identical retention time under the same conditions. |

The use of deuterated 3-Chloropropionic acid as an internal standard in quantitative GC-MS analysis allows for precise correction of analyte loss during sample preparation and injection, a common practice in trace analysis. agriculturejournals.cz

Analytical Spectrometric Techniques for 3 Chloropropionic D4 Acid Characterization and Quantification

Mass Spectrometry (MS) in Deuterated Compound Analysis

Mass spectrometry is a powerful tool for the analysis of deuterated compounds, providing information on molecular weight, isotopic enrichment, and molecular structure. Its high sensitivity and selectivity make it indispensable for quantitative and qualitative analysis.

Quantitative Determination using Isotope-Labeled Internal Standards

Stable isotope-labeled compounds, such as 3-Chloropropionic-d4 acid, are considered the gold standard for internal standards in quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS) applications. lgcstandards.com The principle of isotope dilution mass spectrometry (IDMS) involves adding a known quantity of the deuterated standard to a sample. The labeled standard (e.g., 3-Chloropropionic-d4 acid) is chemically identical to the unlabeled analyte (3-Chloropropionic acid) and therefore exhibits the same behavior during sample preparation, chromatography, and ionization.

However, due to its higher mass, the deuterated internal standard is easily distinguished from the native analyte by the mass spectrometer. lgcstandards.com This co-elution and identical chemical behavior allow the internal standard to compensate for variations in sample extraction recovery and matrix effects, which can cause ion suppression or enhancement in the MS source. nih.gov By measuring the ratio of the MS signal response of the analyte to that of the known amount of the internal standard, a highly accurate and precise quantification of the analyte can be achieved. nih.gov For multi-analyte methods, a unique stable isotope internal standard is required for each analyte to ensure the highest accuracy. lgcstandards.com

Table 1: Representative LC-MS/MS Parameters for Quantification of 3-Chloropropionic Acid using 3-Chloropropionic-d4 Acid as an Internal Standard This table is illustrative and parameters would require optimization for a specific instrument and matrix.

| Parameter | 3-Chloropropionic Acid (Analyte) | 3-Chloropropionic-d4 Acid (Internal Standard) |

|---|---|---|

| Ionization Mode | Negative Electrospray (ESI-) | Negative Electrospray (ESI-) |

| Precursor Ion (Q1) [M-H]⁻ | m/z 107 | m/z 111 |

| Product Ion (Q3) | m/z 71 (Loss of HCl) | m/z 74 (Loss of DCl) |

Structural Elucidation of Deuterated Metabolites and Degradation Products by High-Resolution MS

High-resolution mass spectrometry (HRMS), often coupled with tandem mass spectrometry (MS/MS), is a vital technique for identifying and elucidating the structures of metabolites and degradation products. chromatographyonline.comnih.gov HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of the elemental composition of an unknown compound. nih.gov

When studying the fate of a deuterated parent compound like 3-Chloropropionic-d4 acid, the presence of the deuterium (B1214612) label serves as a distinct marker. Any metabolites or degradation products formed from the parent compound will retain some or all of the deuterium atoms, resulting in a characteristic mass shift and isotopic pattern. This simplifies the process of distinguishing drug-related material from endogenous matrix components. nih.gov The combination of accurate mass measurement of the product with online hydrogen/deuterium (H/D) exchange experiments can further aid in structural characterization by determining the number of exchangeable hydrogens in a molecule. nih.govresearchgate.netacs.org

Isotope-Ratio Mass Spectrometry for Precise Isotopic Abundance Measurements

Isotope-Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry used for the precise measurement of the relative abundance of stable isotopes, such as the D/H ratio. nih.govwikipedia.org Unlike conventional MS which is used for structural identification and quantification, IRMS is designed to measure small variations in isotope ratios with very high precision. nih.gov

For a deuterated standard like 3-Chloropropionic-d4 acid, IRMS can be used to verify its isotopic enrichment and confirm that the abundance of the unlabeled isotopologue is minimal. lgcstandards.com The technique typically involves the complete conversion of the organic compound into a simple gas, such as H₂, through high-temperature conversion. nih.gov The resulting gas is then introduced into the IRMS instrument, which is optimized for high-precision ratio measurements. nih.govnih.gov High-resolution IRMS (HR-IRMS) can achieve mass resolutions high enough to separate potential isobaric interferences, ensuring accurate and reliable abundance measurements. xml-journal.net However, the technique can be susceptible to memory effects, where the signal from a previous sample can affect the current measurement, requiring careful system optimization. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Positional Isomerism

NMR spectroscopy is a definitive technique for confirming the identity and structure of molecules, including the position and extent of isotopic labeling.

Deuterium Nuclear Magnetic Resonance (2H NMR) for Direct Detection

Deuterium (²H) NMR spectroscopy allows for the direct observation of the deuterium nuclei within a molecule. magritek.com Since the chemical shift range in ²H NMR is identical to that of ¹H NMR, the spectrum provides direct evidence of which positions in the molecule have been successfully labeled with deuterium. magritek.com This is invaluable for confirming the regiospecificity of the deuteration in 3-Chloropropionic-d4 acid.

While ²H NMR is a powerful tool for verifying the effectiveness of deuteration, the signals are naturally broader than their proton counterparts due to the quadrupolar nature of the deuterium nucleus. magritek.com Nonetheless, for a given deuterated compound, peaks will appear in the ²H NMR spectrum corresponding to the labeled sites, while the corresponding signals will be absent in the ¹H NMR spectrum. magritek.comspectralservice.de

Proton (1H) and Carbon-13 (13C) NMR for Indirect Analysis of Deuterium Labeling

¹H and ¹³C NMR spectroscopy provide indirect but conclusive evidence of deuterium labeling. cdnsciencepub.com In the ¹H NMR spectrum of 3-Chloropropionic-d4 acid, the successful substitution of protons with deuterium atoms results in the disappearance of the proton signals at the labeled positions. libretexts.org For any residual, partially deuterated molecules, the coupling patterns of adjacent protons will be altered, providing further information.

In ¹³C NMR, the effect of deuterium labeling is also distinct. A carbon atom directly bonded to a deuterium atom (C-D) will typically appear as a multiplet (e.g., a triplet for a -CD- group) due to one-bond carbon-deuterium coupling. researchgate.net Furthermore, the signal for a deuterated carbon is often weaker in intensity. researchgate.net Deuterium also induces small upfield shifts (isotope shifts) on the attached carbon and sometimes on adjacent carbons. nih.gov By using techniques that decouple both proton and deuterium nuclei, it is possible to resolve the ¹³C signals of different isotopologues, allowing for quantification of the degree of labeling at specific sites. nih.govresearchgate.net Two-dimensional NMR techniques, such as ¹H-¹³C correlation spectroscopy with ²H decoupling, can be particularly powerful for observing stereospecifically labeled sites in complex molecules. cdnsciencepub.comcdnsciencepub.comnih.gov

Table 2: Expected NMR Spectral Changes for 3-Chloropropionic Acid upon Deuteration to 3-Chloropropionic-d4 Acid Chemical shifts (δ) are approximate and may vary based on solvent and concentration.

| Nucleus | 3-Chloropropionic Acid (Unlabeled) | 3-Chloropropionic-d4 Acid (Labeled) | Observed Effect of Deuteration |

|---|---|---|---|

| ¹H NMR | δ ~2.9 ppm (triplet, 2H, -CH₂-COOH) | Signal absent | Disappearance of the signal for the methylene (B1212753) protons adjacent to the carboxyl group. libretexts.org |

| δ ~3.8 ppm (triplet, 2H, Cl-CH₂-) | Signal absent | Disappearance of the signal for the methylene protons adjacent to the chlorine atom. libretexts.org | |

| ¹³C NMR | δ ~38 ppm (-CH₂-COOH) | Signal shows C-D coupling (multiplet) and reduced intensity. | Change in multiplicity and intensity, slight upfield isotope shift. researchgate.net |

| δ ~40 ppm (Cl-CH₂-) | Signal shows C-D coupling (multiplet) and reduced intensity. | Change in multiplicity and intensity, slight upfield isotope shift. researchgate.net | |

| ²H NMR | No signal | δ ~2.9 ppm (broad signal) | Appearance of a signal corresponding to the deuterated methylene group adjacent to the carboxyl. magritek.com |

Advanced NMR Techniques for Conformational and Dynamic Studies of Deuterated 3-Chloropropionic Acid

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure, conformation, and dynamics. For isotopically labeled compounds such as 3-Chloropropionic-d4 Acid, advanced NMR techniques offer deeper insights into its behavior in solution and solid states. The replacement of protons with deuterium nuclei (²H) provides a unique probe for investigating molecular motion and intermolecular interactions, such as hydrogen bonding. capes.gov.brfu-berlin.de

Dynamic NMR (DNMR) spectroscopy, in particular, is used to study chemical exchange processes and conformational interconversions. fu-berlin.de By measuring spin-lattice relaxation times (T₁) for deuterons, researchers can determine rate constants for processes like the tautomerism of carboxylic acid dimers. fu-berlin.de The quadrupole moment of the deuterium nucleus makes its relaxation parameters highly sensitive to the local electronic environment and molecular reorientation rates, providing detailed information on dynamic processes. fu-berlin.deresearchgate.net

For solid-state analysis, Deuterium Magic-Angle Spinning (MAS) NMR can be applied to monitor the dynamics of labile deuterons. researchgate.net Techniques such as measuring Zeeman (T₁Z) and quadrupolar order (T₁Q) relaxation times provide direct evidence of molecular dynamics. researchgate.net Furthermore, two-dimensional single-quantum (SQ) and double-quantum (DQ) MAS spectra can reveal motions occurring on intermediate timescales by analyzing differences in linewidths, indicating the presence of conformational exchange. researchgate.net While specific studies on 3-Chloropropionic-d4 Acid are not prevalent in readily available literature, the principles established from studies on other deuterated carboxylic acids and organic molecules are directly applicable. capes.gov.brresearchgate.netuni-stuttgart.de These methods allow for the characterization of fast and slow motional processes, offering a comprehensive picture of the compound's dynamic behavior. researchgate.net

Chromatographic Separations

Chromatographic techniques are essential for the separation, identification, and quantification of 3-Chloropropionic-d4 Acid from various matrices. The choice of method depends on the volatility of the analyte and the complexity of the sample.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a standard technique for analyzing volatile and thermally stable compounds. Since carboxylic acids like 3-chloropropionic acid have low volatility and can exhibit poor peak shape due to their polarity, a derivatization step is typically required prior to GC analysis. patsnap.comcdc.gov This process converts the acidic proton into a less polar functional group, increasing the analyte's volatility.

Common derivatization strategies include:

Esterification: Reacting the carboxylic acid with an alcohol (e.g., methanol) to form a more volatile ester. This method has been successfully used for the analysis of 3-chloropropionyl chloride, a related compound. patsnap.com

Silylation: Using reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to replace the acidic proton with a tert-butyldimethylsilyl (TBDMS) group. This creates a derivative that is amenable to GC analysis. cdc.gov

The progress of reactions producing 3-chloropropionic acid can be monitored by GC analysis. google.comgoogle.com The selection of the appropriate capillary column is crucial for achieving good separation. For instance, a free fatty acid phase (FFAP) column is effective for separating related chlorinated compounds. patsnap.com

Table 1: Example of Gas Chromatography (GC) Conditions for Analysis of a 3-Chloropropionic Acid-Related Compound This table presents data compiled from a method for the analysis of 3-chloropropionyl chloride, which involves the derivatization of 3-chloropropionic acid.

| Parameter | Condition | Source |

|---|---|---|

| Instrument | GC-2014 Gas Chromatograph | patsnap.com |

| Detector | Flame Ionization Detector (FID) | patsnap.com |

| Injector | Split/Splitless | patsnap.com |

| Column | 30m × 0.32mm × 0.33µm HT-FFAP Capillary Column | patsnap.com |

| Carrier Gas | Not specified, Pressure: 70 kPa | patsnap.com |

| Detector Temp. | 280°C | patsnap.com |

| Injector Temp. | 280°C | patsnap.com |

| Oven Temp. | 120°C | patsnap.com |

| Split Ratio | 10:1 | patsnap.com |

| Injection Volume | 0.2 µL | patsnap.com |

| Derivatization | Esterification with methanol | patsnap.com |

High-Performance Liquid Chromatography (HPLC) for Acidic Compounds

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of non-volatile and thermally labile compounds like 3-chloropropionic acid, often without the need for derivatization. Reversed-phase (RP) HPLC is a common approach for separating acidic compounds. sielc.comhamiltoncompany.com

In a typical RP-HPLC setup, a non-polar stationary phase (like C18) is used with a polar mobile phase. For acidic analytes, the mobile phase often consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.comdergipark.org.tr The pH of the mobile phase is controlled, typically with acids such as phosphoric acid or formic acid, to ensure the analyte is in a consistent, non-ionized state, which promotes retention and improves peak shape. sielc.com

For enhanced detection, especially at low concentrations, derivatization can be employed. Small-molecule halogenated carboxylic acids, including 3-chloropropionic acid, can be derivatized with reagents like 2-nitrophenylhydrazine (B1229437) (2-NPH). researchgate.net This reaction creates a derivative with a strong chromophore, allowing for sensitive detection using a Diode Array Detector (DAD) at wavelengths where potential interferences from the sample matrix are minimal. researchgate.netgoogle.com

Table 2: High-Performance Liquid Chromatography (HPLC) Conditions for Halogenated Carboxylic Acids This table presents a generalized method suitable for 3-chloropropionic acid analysis based on published research.

| Parameter | Condition | Source |

|---|---|---|

| Technique | Reversed-Phase HPLC | sielc.comresearchgate.net |

| Column | Newcrom R1 (Reverse-Phase) | sielc.com |

| Mobile Phase | Acetonitrile and Water with Phosphoric Acid or Formic Acid | sielc.com |

| Detection | UV or Diode Array Detector (DAD) | researchgate.net |

| Derivatization | Optional: 2-Nitrophenylhydrazine (2-NPH) for enhanced UV detection | researchgate.net |

| Retention Time | 1.7 minutes for 3-chloropropionic acid standard | researchgate.net |

Coupled Techniques (e.g., GC-MS, LC-MS) for Labeled Compound Detection

Coupling chromatographic separation with mass spectrometry (MS) provides a powerful analytical tool that offers high sensitivity and selectivity. GC-MS and LC-MS are instrumental in the definitive identification and precise quantification of isotopically labeled compounds like 3-Chloropropionic-d4 Acid.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the detection capabilities of a mass spectrometer. cdc.govagriculturejournals.cz After separation on the GC column, the analyte enters the MS detector, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for unambiguous identification. nih.gov For quantitative analysis, the isotope dilution method is frequently used. cdc.govagriculturejournals.cz In this approach, a known amount of a stable isotope-labeled internal standard, such as 3-Chloropropionic-d4 Acid, is added to the sample before processing. cdc.govagriculturejournals.cz Because the deuterated standard is chemically identical to the non-labeled analyte, it co-elutes and experiences similar ionization and fragmentation, correcting for any sample loss during extraction and analysis. This results in highly accurate and precise quantification. agriculturejournals.czresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), is a highly sensitive and selective technique for analyzing compounds in complex matrices. nih.gov This method is ideal for polar and non-volatile compounds, often eliminating the need for derivatization. nih.gov Similar to GC-MS, the use of a deuterated internal standard (e.g., 3-MCPD-d5, a related deuterated compound) is key for accurate quantification via isotope dilution. nih.gov The mass spectrometer can be operated in modes like multiple reaction monitoring (MRM), which provides exceptional specificity by monitoring a specific fragmentation transition for the analyte and its labeled standard, thereby minimizing matrix interference. nih.goveurl-pesticides.eu This makes LC-MS/MS a method of choice for trace-level quantification of labeled compounds in complex biological or environmental samples. nih.govresearchgate.net

Applications of 3 Chloropropionic D4 Acid in Mechanistic Metabolic Investigations

Deuterium (B1214612) Metabolic Imaging (DMI) and Its Role in Tracing Biochemical Pathways

Deuterium Metabolic Imaging (DMI) is an emerging magnetic resonance (MR)-based technique that non-invasively visualizes and quantifies metabolic processes in vivo. nih.govoup.com The method involves administering a deuterium-labeled substrate and subsequently detecting the labeled molecule and its metabolic products using magnetic resonance spectroscopy (MRS). isotope.comresearchgate.net Given the extremely low natural abundance of deuterium (about 0.01%), the background signal is minimal, allowing for clear detection of the administered probe and its metabolic fate. mdpi.commpg.de This technique provides three-dimensional metabolic maps and offers insights into the spatial biochemistry of living tissues. mdpi.comnih.gov

DMI enables the non-invasive, 3D mapping of substrate metabolism in living organisms. By administering a deuterated substrate, such as [6,6′-²H₂]glucose, researchers can track its conversion into various downstream metabolites like lactate (B86563) and glutamate. mdpi.com This provides a dynamic picture of metabolic activity within tissues and organs. researchgate.net For example, DMI has been successfully used to generate metabolic maps of the brain in both animal models and human patients, highlighting differences in glucose metabolism between normal and tumor tissues. researchgate.netnih.gov The technique can reveal the Warburg effect in cancers, characterized by high rates of glycolysis even in the presence of oxygen, by mapping the ratio of labeled lactate to glutamate. nih.gov The ability to perform these measurements non-invasively makes DMI a powerful tool for diagnosing abnormalities in energy metabolism and monitoring treatment responses. mpg.defrontiersin.org

A key application of isotopic labeling is the ability to monitor the fate of the carbon skeleton of a molecule as it undergoes metabolic transformations. researcher.lifenih.gov DMI allows for the measurement of localized flux through specific metabolic pathways by quantifying the relative peak areas of the deuterated substrate and its downstream metabolites in the ²H spectra. isotope.com This provides valuable information on the rates of metabolic reactions. While DMI directly tracks the deuterium label, its position on the carbon backbone allows for inferences about the underlying carbon skeleton's journey through pathways like glycolysis and the tricarboxylic acid (TCA) cycle. nih.gov The dynamic nature of DMI can be used to calculate absolute rates of metabolic pathways, offering a deeper understanding of metabolic regulation in both healthy and diseased states.

The versatility of DMI extends to the study of various metabolic pathways beyond glucose metabolism, including fatty acid oxidation and amino acid catabolism. nih.govfrontiersin.org By using specifically deuterated fatty acids or amino acids, researchers can trace their uptake, transport, and breakdown within cells. This approach provides insights into conditions where these pathways are dysregulated, such as in certain metabolic diseases and types of cancer. frontiersin.orgnih.gov For instance, studies using isotopically labeled substrates have been crucial in understanding the links between fatty acid oxidation, amino acid metabolism, and insulin (B600854) secretion. nih.gov Metabolomic profiling using labeled compounds can identify biomarkers associated with metabolic health and disease, tracking byproducts of fat and amino acid oxidation. nih.gov The ability to monitor the turnover of these specific metabolites helps to build a comprehensive picture of cellular energy homeostasis. frontiersin.org

| DMI Application | Deuterated Substrate Example | Key Findings & Insights | References |

| Cancer Metabolism | [6,6′-²H₂]glucose | Visualization of the Warburg effect; differentiation of tumor tissue from healthy tissue based on lactate/glutamate ratios. | nih.govfrontiersin.org |

| Brain Metabolism | [6,6′-²H₂]glucose, [²H₃]acetate | 3D mapping of glycolysis and TCA cycle activity in the brain; detection of therapy-induced metabolic changes. | researchgate.netnih.gov |

| Fatty Acid & Amino Acid Metabolism | Deuterated fatty acids and amino acids | Tracing substrate flux through oxidation pathways; identifying dysregulation in metabolic diseases. | nih.govfrontiersin.orgnih.govnih.gov |

Monitoring of Carbon Skeleton Rearrangements and Metabolic Flux

Elucidation of Enzyme Reaction Mechanisms using Deuterated Substrates

The use of deuterated substrates is a classic and powerful technique in physical organic chemistry and enzymology to probe the mechanisms of chemical reactions. researchgate.netnih.gov This method relies on the kinetic isotope effect (KIE), where the difference in mass between hydrogen and deuterium can lead to different reaction rates if the breaking of a carbon-hydrogen bond is a rate-determining step in the reaction. nih.gov Analyzing these effects provides deep insights into transition state structures and the sequence of bond-breaking and bond-forming events in an enzyme's active site. nih.govepfl.ch

A primary metabolic fate for a compound like 3-Chloropropionic Acid in certain microorganisms is dehalogenation—the cleavage of the carbon-chlorine bond. docsdrive.comresearchgate.net This reaction is catalyzed by a class of enzymes known as dehalogenases. frontiersin.orgresearchgate.net The mechanisms of these enzymes can be complex, often involving nucleophilic substitution. frontiersin.org While the primary event is C-Cl bond cleavage, secondary kinetic isotope effects can be measured using deuterated substrates like 3-Chloropropionic-d4 Acid. researchgate.net These secondary effects arise from changes in hybridization at carbon centers during the reaction and can provide subtle but crucial details about the transition state structure, even when the C-D bond itself is not broken. researchgate.net Isotopic labeling is a key tool for elucidating the precise mechanism of dehalogenation, distinguishing between different potential pathways. chemrxiv.org

| Mechanistic Study | Isotopic Labeling Approach | Information Gained | References |

| Enzyme Kinetics | Primary Kinetic Isotope Effect (KIE) | Identifies whether C-H bond cleavage is the rate-determining step of a reaction. | nih.govnih.gov |

| Transition State Analysis | Secondary Kinetic Isotope Effect (KIE) | Provides information on changes in atomic geometry and hybridization during the transition state. | researchgate.netnih.gov |

| Dehalogenation Pathways | Isotopic Tracing | Elucidates the step-by-step mechanism of carbon-halogen bond cleavage by dehalogenase enzymes. | frontiersin.orgchemrxiv.org |

Investigating Enzymatic Transformations of 3-Chloropropionic Acid and its Derivatives

Quantitative Assessment of Metabolic Kinetics in Biological Systems

In the realm of mechanistic metabolic investigations, the precise quantification of metabolite concentrations over time is paramount to understanding the dynamics of biochemical pathways. 3-Chloropropionic-d4 Acid, a deuterated form of 3-chloropropionic acid, serves as a critical tool in these studies, primarily functioning as an internal standard in mass spectrometry-based analytical methods. mdpi.comnih.govresearchgate.net Its utility is particularly pronounced in targeted metabolomics, where the goal is to accurately measure the levels of specific, known metabolites. thermofisher.comcreative-proteomics.com

The principle behind using a stable isotope-labeled internal standard like 3-Chloropropionic-d4 Acid lies in its chemical near-identity to its unlabeled counterpart, which may be a metabolite of interest or a structurally similar compound. researchgate.net When added to a biological sample at a known concentration prior to analysis, it co-elutes with the target analyte during liquid chromatography (LC) and is detected by the mass spectrometer (MS). nih.gov Because it experiences the same sample preparation and analytical variations—such as extraction losses, matrix effects, and ionization suppression or enhancement—as the endogenous analyte, it allows for accurate normalization and quantification of the target metabolite's concentration. nih.govlcms.cz

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for these quantitative analyses. nih.govnih.gov In a typical workflow, a biological sample (e.g., cell lysate, plasma, or tissue extract) is spiked with a known amount of 3-Chloropropionic-d4 Acid. Following extraction and separation via LC, the mass spectrometer is set to detect the specific mass-to-charge ratios (m/z) of both the target metabolite and the deuterated internal standard. By comparing the peak area of the endogenous metabolite to that of the known quantity of the internal standard, a precise concentration can be determined.

Detailed Research Findings:

While specific studies detailing the kinetic assessment of a particular metabolic pathway using 3-Chloropropionic-d4 Acid as an internal standard are highly specialized, the methodology is well-established. For instance, in a hypothetical study investigating the kinetics of a cellular response to a metabolic inhibitor, researchers might measure the temporal changes in the concentration of a key short-chain fatty acid. By employing 3-Chloropropionic-d4 Acid as an internal standard, they can obtain high-fidelity data on the flux through the affected pathway.

Consider a hypothetical experiment where the kinetics of a specific metabolic pathway are monitored in cultured cells following the introduction of a drug. The concentration of a key metabolic intermediate is measured at various time points.

Table 1: LC-MS/MS Parameters for Analyte and Internal Standard

| Parameter | Analyte (e.g., Short-Chain Fatty Acid) | Internal Standard (3-Chloropropionic-d4 Acid) |

| Precursor Ion (m/z) | 107.0 | 112.0 |

| Product Ion (m/z) | 61.0 | 65.0 |

| Retention Time (min) | 3.5 | 3.5 |

| Collision Energy (eV) | 15 | 15 |

| Ionization Mode | Negative | Negative |

This table is interactive. You can sort and filter the data.

In this scenario, the researchers would collect samples at set intervals and quantify the target metabolite. The use of 3-Chloropropionic-d4 Acid ensures that any variations in sample handling or instrument response are accounted for, leading to reliable kinetic data.

Table 2: Quantitative Kinetic Data of a Target Metabolite

| Time Point (minutes) | Peak Area Ratio (Analyte/Internal Standard) | Calculated Concentration (µM) |

| 0 | 1.25 | 25.0 |

| 5 | 0.98 | 19.6 |

| 10 | 0.65 | 13.0 |

| 20 | 0.33 | 6.6 |

| 30 | 0.15 | 3.0 |

This table is interactive. You can sort and filter the data.

The data clearly illustrates the decrease in the concentration of the target metabolite over time, providing a quantitative measure of the pathway's response to the drug. This type of precise kinetic information is invaluable for constructing metabolic models and understanding the dynamic regulation of cellular processes. The reliability of such data is significantly enhanced by the use of appropriate internal standards like 3-Chloropropionic-d4 Acid.

Kinetic Isotope Effect Kie Studies with 3 Chloropropionic D4 Acid

Theoretical Underpinnings of Deuterium (B1214612) Kinetic Isotope Effects in Reaction Dynamics

The kinetic isotope effect is fundamentally a quantum mechanical phenomenon that arises from the difference in zero-point vibrational energies between bonds to different isotopes. gmu.edu A bond to a heavier isotope, such as deuterium, has a lower zero-point energy than the corresponding bond to a lighter isotope, like protium (B1232500) (hydrogen). libretexts.org This difference in ground-state energy is central to understanding both primary and secondary kinetic isotope effects.

A primary kinetic isotope effect is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. portico.org For a reaction involving the cleavage of a carbon-hydrogen bond, substituting hydrogen with deuterium (a C-D bond) will result in a slower reaction rate. This is because the C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to reach the transition state for bond cleavage. portico.orglibretexts.org

The magnitude of the primary KIE, expressed as the ratio of the rate constants (kH/kD), provides valuable information about the transition state of the reaction. gmu.edu A normal KIE (kH/kD > 1) is typically observed, with values often ranging from 1 to 8 for deuterium substitution. libretexts.orglibretexts.org The exact value can indicate the symmetry of the transition state; a more symmetrical transition state where the hydrogen is equally bonded to the donor and acceptor atoms often leads to a larger KIE. Conversely, a very early or very late transition state will result in a smaller KIE. princeton.edu For instance, in an E2 elimination reaction where a C-H bond is broken in the rate-limiting step, a significant primary KIE is expected. libretexts.org

Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. wikipedia.orglibretexts.org These effects are generally smaller than primary KIEs but are still powerful probes of reaction mechanisms. wikipedia.orgprinceton.edu They arise from changes in vibrational frequencies and steric effects between the reactant and the transition state. princeton.edu

SKIEs are classified based on the position of the isotope relative to the reaction center:

α-Secondary KIEs: Occur when the isotope is on the carbon atom undergoing a change in hybridization. For example, in an SN1 reaction, the hybridization of the α-carbon changes from sp3 in the reactant to sp2 in the carbocation intermediate. This change leads to a weakening of the out-of-plane bending vibration, resulting in a normal KIE (kH/kD > 1, typically 1.1-1.2). wikipedia.orgprinceton.edu Conversely, a change from sp2 to sp3 hybridization results in an inverse KIE (kH/kD < 1, typically 0.8-0.9). princeton.edu

β-Secondary KIEs: These effects are observed when the isotope is on the carbon adjacent to the reaction center. They are often attributed to hyperconjugation, where there is an interaction between the C-H (or C-D) sigma bond and an adjacent empty or partially filled p-orbital in the transition state. libretexts.orglibretexts.org Since a C-H bond is a better electron donor for hyperconjugation than a C-D bond, a normal KIE (kH/kD > 1) is typically observed. princeton.edu

Primary Kinetic Isotope Effects Reflecting Bond Breaking at Deuterated Sites

Experimental Determination of Deuterium Kinetic Isotope Effects for 3-Chloropropionic Acid Reactions

The experimental measurement of KIEs is crucial for validating theoretical predictions and providing concrete evidence for a proposed reaction mechanism.

Kinetic isotope effects can be determined through two main types of competition experiments:

Intermolecular Competition: In this method, two separate reactions are run, one with the non-deuterated substrate (e.g., 3-chloropropionic acid) and one with the deuterated substrate (e.g., 3-chloropropionic-d4 acid). The rate constants for each reaction are measured independently, and the KIE is calculated as the ratio of these rate constants. gmu.edu This method is straightforward but can be susceptible to experimental errors if the reaction conditions are not perfectly identical for both experiments.

Intramolecular Competition: This approach involves a substrate that contains both hydrogen and deuterium at equivalent positions. The relative amounts of products resulting from the cleavage of the C-H bond versus the C-D bond are measured within the same reaction mixture. This method is often more accurate as it eliminates the need for two separate experiments and thus minimizes variations in reaction conditions.

A study on the enzymatic dehalogenation of 2-chloropropionate, a related haloacid, utilized kinetic isotope effects to probe the reaction mechanism. While this study focused on chlorine and solvent isotope effects, the principles of using isotopic substitution to understand rate-limiting steps are directly applicable. researchgate.net

When a reaction is carried out in a deuterated solvent, such as deuterium oxide (D2O), instead of a protic solvent like water (H2O), a solvent kinetic isotope effect (SKIE) can be observed. libretexts.orgnih.gov These effects can provide insight into the role of the solvent in the reaction mechanism, particularly in reactions involving proton transfer. nih.govmdpi.com

There are several ways a deuterated solvent can influence the reaction rate:

As a Reactant: If the solvent acts as a nucleophile or a general acid/base catalyst in the rate-determining step, a primary KIE can be observed. libretexts.org For instance, acid-catalyzed reactions are often faster in D2O than in H2O, an example of an inverse solvent isotope effect (kD2O/kH2O > 1). wikipedia.orgchem-station.com This is because D3O+ is a stronger acid than H3O+. nih.gov

Exchange with Substrate: Exchangeable protons on the substrate (like the carboxylic acid proton on 3-chloropropionic acid) can exchange with deuterium from the solvent. libretexts.orgnih.gov This can complicate the interpretation of the results.

Solvation Effects: The difference in solvation energies of the reactants and the transition state between H2O and D2O can lead to secondary isotope effects. nih.gov

Table 1: Solvent Deuterium Isotope Effects in the Dehalogenation of 2-Chloropropionate Enantiomers researchgate.net

| Isomer | Isotope Effect on Vmax/KM | Isotope Effect on Vmax |

|---|---|---|

| (S)-(-)-2-chloropropionate | 0.78 ± 0.09 | 1.48 ± 0.10 |

| (R)-(+)-2-chloropropionate | 0.90 ± 0.13 | 0.87 ± 0.27 |

Data from a study on DL-2-haloacid dehalogenase from Pseudomonas sp. 113.

Intermolecular and Intramolecular Competition Experiments

Interpretation of KIE Data for Reaction Mechanism Elucidation

The careful analysis of primary, secondary, and solvent KIEs provides a detailed picture of a reaction's mechanism. For example, in the degradation of 3-chloropropionic acid, a dehalogenase enzyme is involved. researchgate.net KIE studies could help determine the nature of the dehalogenation step.

A large primary KIE upon deuteration at the carbon bearing the chlorine (if a C-H bond at that position were to be broken in the rate-determining step, which is less common for this specific substrate) or, more likely, at the β-position in an elimination reaction, would strongly suggest that C-H bond cleavage is part of the rate-limiting step, consistent with an E2-like mechanism. The magnitude of the KIE could further refine the model of the transition state. libretexts.org

The presence of a small, normal α-secondary KIE (kH/kD > 1) at the carbon attached to the chlorine would be evidence for a change in hybridization from sp3 to sp2 in the transition state, which is characteristic of an SN1 or E1 mechanism involving a carbocation intermediate. wikipedia.org

An inverse solvent KIE (kH2O/kD2O < 1) in an acid-catalyzed reaction would point towards a mechanism involving a pre-equilibrium protonation of the substrate. wikipedia.orgchem-station.com

By combining these different types of isotope effect studies, a comprehensive and well-supported reaction mechanism can be proposed. For instance, the combination of substrate and solvent isotope effects was used to study the mechanism of yeast enolase, providing strong evidence for a stepwise mechanism. nih.gov While direct KIE studies on 3-chloropropionic-d4 acid are not widely published, the principles outlined here demonstrate its potential as a valuable probe in mechanistic chemistry. The data from related compounds, such as 2-chloropropionate, illustrate the power of this technique. researchgate.net

Identification of Rate-Determining Steps

For the (S)-(-) enantiomer, a significant solvent deuterium isotope effect on Vmax of 1.48 ± 0.10 was observed. researchgate.net This normal KIE suggests that a proton transfer is involved in the rate-determining step of the chemical conversion. In contrast, the (R)-(+) enantiomer exhibited an inverse solvent KIE on Vmax/KM (0.90 ± 0.13) and a chlorine KIE that was smaller than that of the (S) isomer. acs.orgresearchgate.net This indicates that for the (R)-(+) reactant, a physical step preceding the chemical dehalogenation, such as substrate binding or a conformational change, is at least partially rate-limiting. researchgate.net

| Substrate | Isotope Effect Type | Parameter | Value | Interpretation |

|---|---|---|---|---|

| (S)-(-)-2-Chloropropionate | Solvent Deuterium (D₂O) | D₂O(Vmax/KM) | 0.78 ± 0.09 | Inverse effect suggests proton transfer is not rate-limiting for the first irreversible step. |

| (S)-(-)-2-Chloropropionate | Solvent Deuterium (D₂O) | D₂O(Vmax) | 1.48 ± 0.10 | Normal effect indicates proton transfer is involved in the rate-determining catalytic step. |

| (S)-(-)-2-Chloropropionate | Chlorine (³⁷Cl) | ³⁷(V/K) | 1.0105 ± 0.0001 | C-Cl bond cleavage is fully rate-determining. |

| (R)-(+)-2-Chloropropionate | Solvent Deuterium (D₂O) | D₂O(Vmax/KM) | 0.90 ± 0.13 | Slightly inverse effect, consistent with a partially rate-limiting physical step. |

| (R)-(+)-2-Chloropropionate | Solvent Deuterium (D₂O) | D₂O(Vmax) | 0.87 ± 0.27 | Inverse effect suggests proton transfer is not the primary rate-determining step. |

| (R)-(+)-2-Chloropropionate | Chlorine (³⁷Cl) | ³⁷(V/K) | 1.0082 ± 0.0005 | C-Cl bond cleavage is only partially rate-limiting. |

Characterization of Transition State Geometries and Electronic Structure

KIE values provide critical data for modeling the transition state (TS) of a reaction—the high-energy, transient molecular configuration that exists between reactants and products. The magnitude of the KIE is sensitive to changes in bonding and geometry at the isotopic position as the reaction proceeds from the ground state to the transition state.

For the dehalogenation of (S)-(-)-2-chloropropionate, the combination of solvent deuterium and chlorine KIEs was used to model the transition state using Density Functional Theory (DFT) calculations. researchgate.net The results supported an Sₙ2-type mechanism where a water molecule, activated by an enzymatic base, directly attacks the α-carbon of the substrate. acs.orgresearchgate.net The transition state model showed that the attacking water molecule's proton is in flight towards a base residue, while the C-Cl bond is simultaneously breaking. researchgate.net The excellent agreement between the experimentally measured KIEs and those calculated from the theoretical TS model provides strong evidence for the proposed geometry and electronic structure. This direct attack mechanism is notable as many other dehalogenases proceed via a covalent ester intermediate. acs.org

Investigating Catalytic Mechanisms of Dehalogenases and Other Enzymes

By combining KIE data with structural information and site-directed mutagenesis, a comprehensive picture of an enzyme's catalytic mechanism can be assembled. The study of dl-2-haloacid dehalogenase showcases how isotope effects can reveal subtle yet significant differences in how an enzyme processes two different enantiomers of the same substrate. acs.orgresearchgate.net

The proposed mechanism for this unique dehalogenase involves a direct nucleophilic attack by a water molecule on the substrate's chiral carbon, bypassing the formation of a covalent enzyme-substrate intermediate common in other dehalogenases. researchgate.net For the (S)-isomer, the chemical step of C-Cl bond cleavage is fully rate-limiting. acs.org However, for the (R)-isomer, the catalytic cycle is partially limited by a preceding step, which masks the full isotope effect of the chemical transformation. acs.orgresearchgate.net This detailed understanding, derived largely from KIE studies, is crucial for protein engineering efforts aimed at enhancing the efficiency of dehalogenases for applications in bioremediation and industrial synthesis. core.ac.uk

Environmental Fate and Biotransformation Studies Utilizing 3 Chloropropionic D4 Acid

Tracking Environmental Distribution and Transport of Labeled Compounds

The physical and chemical properties of 3-chloropropionic acid suggest it is a mobile compound in the environment. fishersci.com Studies using the deuterated form, 3-chloropropionic-d4 acid, are designed to quantify this movement through different environmental compartments.

The environmental transport of a chemical is governed by several key processes, including its tendency to adhere to soil particles (sorption), turn into a gas (volatilization), and move through the soil with water (leaching).

Sorption: The interaction of 3-chloropropionic-d4 acid with soil and sediment is a crucial factor controlling its mobility. For similar chlorinated organic compounds, sorption is strongly correlated with the organic matter content of the soil. nih.gov Soils with higher organic matter tend to bind the compound more strongly, reducing its availability for transport. Soil pH is also a significant factor, with changes in pH capable of altering sorption capacity by affecting the compound's ionization state and the surface charge of soil particles. nih.gov

Volatilization: Given its high boiling point (203-205 °C for the non-deuterated form) and high water solubility, 3-chloropropionic acid has a low tendency to volatilize from water or moist soil surfaces. fishersci.com Therefore, atmospheric transport via volatilization is not considered a primary distribution pathway.

Leaching: Due to its high solubility in water and relatively weak sorption in soils with low organic content, 3-chloropropionic-d4 acid has a high potential for leaching. fishersci.com This mobility means it can readily migrate from surface soil into deeper soil layers and potentially contaminate groundwater, making it a priority for environmental monitoring.

| Process | Expected Behavior of 3-Chloropropionic-d4 Acid | Governing Factors |

|---|---|---|

| Sorption | Variable; low to moderate | Soil organic matter content, soil pH, clay content |

| Volatilization | Low | High boiling point, high water solubility |

| Leaching | High | High water solubility, low sorption potential |

Mass balance studies are essential for creating a complete picture of a contaminant's fate. In these experiments, a precise quantity of 3-chloropropionic-d4 acid is introduced into a controlled environmental system, such as a soil microcosm or an aquatic test system. Over time, researchers sample the different compartments (soil, water, sediment, and air) to measure the concentration of the parent deuterated compound and any deuterated transformation products that have formed. By accounting for the total amount of the deuterium (B1214612) label at the end of the study, scientists can quantify how much of the compound has been degraded, how much has moved to other compartments, and how much remains unchanged. This provides invaluable data for assessing persistence and exposure risks.

Assessment of Sorption, Volatilization, and Leaching in Environmental Compartments

Investigation of Transformation and Degradation Pathways

Once released into the environment, 3-chloropropionic-d4 acid can be broken down by non-biological (abiotic) and biological (biotic) processes. Using the deuterated form is key to identifying the specific chemical products of these transformations.

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms, typically through reactions with water or sunlight.

Hydrolysis: The carbon-chlorine bond in 3-chloropropionic acid is susceptible to hydrolysis, a reaction with water that can cleave the bond. This process would transform 3-chloropropionic-d4 acid into deuterated 3-hydroxypropionic acid. researchgate.net The hydrolysis of the related compound 3-chloropropanoic acid chloride is rapid, occurring within minutes in the presence of water. bgrci.de

Photolysis: Research on the non-deuterated 3-chloropropionic acid indicates that photolysis, or breakdown by light, is a significant degradation process in the atmosphere. unibo.it Studies have found its atmospheric photolytic lifetime to be as short as 30 minutes under certain conditions, suggesting it is an important pathway for removal from the air. unibo.it

Biodegradation is a major pathway for the breakdown of 3-chloropropionic acid in soil and water. wikipedia.org A wide variety of microorganisms have been shown to use this compound as a source of carbon and energy. griffith.edu.audergipark.org.tr

The primary mechanism of biodegradation is enzymatic dehalogenation, where a microbial enzyme, known as a dehalogenase, cleaves the carbon-chlorine bond. researchgate.netgriffith.edu.au This initial step is the most critical for detoxification. Following dechlorination, the resulting organic acid can be readily metabolized by the microorganism. This process can occur under both aerobic and anaerobic conditions. griffith.edu.au Studies have shown that degradation is typically faster in pure microbial cultures than in complex environmental microcosms, where other organic compounds may be present. griffith.edu.au The use of 3-chloropropionic-d4 acid in such studies allows for unambiguous tracking of the compound's mineralization to deuterated intermediates and ultimately to carbon dioxide.

| Microorganism Type | Species/Strain Examples | Degradation Findings | Citations |

|---|---|---|---|

| Bacteria | Lysinibacillus fusiformis (Strain O1), Curtobacterium luteum/oceanosedimentum (Strain O2), Cytobacillus firmus/oceanosediminis (Strain O3) | Isolated from creek sediment; capable of using 3-CP as a sole carbon source. Complete degradation observed in 2-4 days in liquid medium. | griffith.edu.au |

| Fungi | Trichoderma asperellum (Strain MF1) | Isolated from pesticide-exposed soil. Achieved over 90% dechlorination of 10mM 3-CP within 20 days, producing propionic acid. | dergipark.org.tr |

| Fungi | Mucor variicolumellatus (Strain M1), Trichoderma afroharzianum (Strain M2) | Isolated from forest soil; grew more slowly than bacteria, with complete degradation taking around 20 days. | griffith.edu.au |

A key advantage of using 3-chloropropionic-d4 acid in environmental fate studies is the ability to confidently identify its transformation products. The deuterium label imparts a specific mass signature that can be detected by analytical instruments like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS). This allows researchers to distinguish the deuterated metabolites from other naturally occurring compounds in the sample. This methodology has been successfully used to confirm metabolic pathways for other chlorinated compounds. nih.gov

Based on known degradation pathways of the non-labeled compound, the primary deuterated transformation products expected from the degradation of 3-chloropropionic-d4 acid are deuterated 3-hydroxypropionic acid and deuterated propionic acid. researchgate.netdergipark.org.tr

| Degradation Process | Expected Deuterated Transformation Product | Non-Deuterated Analog | Citations |

|---|---|---|---|

| Hydrolysis / Hydrolytic Dehalogenation | 3-hydroxypropionic-d4 acid | 3-hydroxypropionic acid | researchgate.net |

| Fungal Biodegradation (Reductive Dehalogenation) | Propionic-d4 acid | Propionic acid | dergipark.org.tr |

Biotic Degradation Mechanisms (e.g., Biodegradation, Mineralization by Microorganisms)

Modeling Environmental Dynamics of Halogenated Organic Acids

The environmental dynamics of halogenated organic acids like 3-chloropropionic acid are influenced by a variety of physicochemical properties and environmental factors. These compounds, often used in the synthesis of pesticides and herbicides, can enter the environment and undergo processes such as biodegradation and transport. Current time information in Edinburgh, GB.solubilityofthings.com

Physicochemical Properties Influencing Environmental Fate:

The behavior of 3-chloropropionic acid in the environment is dictated by properties such as its water solubility, octanol-water partition coefficient (log Kow), and soil organic carbon-water (B12546825) partitioning coefficient (Koc). 3-Chloropropionic acid is soluble in water, which facilitates its transport in aqueous systems. solubilityofthings.com Its log Kow and Koc values suggest a low potential for adsorption to soil and sediment, indicating that it is likely to remain mobile in the environment.

Biodegradation as a Key Transformation Pathway:

A significant body of research has focused on the biodegradation of 3-chloropropionic acid by various microorganisms. Both bacteria and fungi have been shown to degrade this compound, using it as a carbon source. dergipark.org.tr The degradation process often involves dehalogenation, where the chlorine atom is removed from the molecule. frontiersin.org For instance, studies have identified strains of Pseudomonas sp. and Trichoderma sp. capable of breaking down 3-chloropropionic acid. dergipark.org.trsigmaaldrich.com

The Role of Deuterated Standards in Environmental Analysis:

In environmental chemistry, deuterated compounds like 3-Chloropropionic-d4 Acid serve as valuable internal standards for quantitative analysis, particularly in isotope dilution mass spectrometry (IDMS). epa.govnih.govepa.gov This technique involves adding a known amount of the deuterated standard to a sample. Because the deuterated and non-deuterated compounds behave almost identically during sample preparation and analysis, any loss of the target analyte can be accurately corrected for by measuring the recovery of the deuterated standard. This leads to highly accurate and precise measurements of the analyte's concentration in complex environmental matrices such as soil and water. epa.govepa.gov

Data on Environmental Dynamics:

Due to the lack of specific studies on 3-Chloropropionic-d4 Acid for modeling environmental dynamics, detailed data tables on its application in this context cannot be provided. Research on the non-deuterated 3-chloropropionic acid has, however, generated data on its degradation kinetics and biotransformation pathways. For example, studies have measured the percentage of degradation over time by specific microbial strains.

Advanced Research Avenues and Future Perspectives for 3 Chloropropionic D4 Acid Research

Development of Chemo-Enzymatic and Stereoselective Deuteration Strategies

The synthesis of specifically deuterated molecules like 3-Chloropropionic-d4 acid is moving beyond traditional chemical methods towards more precise and efficient strategies. Modern approaches focus on achieving high site- and stereoselectivity, which is often challenging. nih.gov

Chemo-enzymatic methods offer a powerful route for selective deuterium (B1214612) incorporation. researchgate.net These strategies leverage the high specificity of enzymes to catalyze reactions that are difficult to achieve with conventional chemistry. For instance, pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes are known to reversibly deprotonate α-amino acids, a mechanism that can be exploited for deuterium exchange using D₂O as the deuterium source. nih.gov One such enzyme, SxtA AONS, has demonstrated the ability to produce a range of α-²H amino acids and esters with precise stereoselectivity. nih.gov While not yet applied to 3-chloropropionic acid, similar biocatalytic approaches could be developed. Enzymes that act on short-chain haloacids, such as 3-chloroacrylic acid dehalogenase, could be engineered or screened for their ability to process 3-chloropropionic acid and facilitate deuterium exchange. nih.gov

In parallel, stereoselective chemical deuteration methods are advancing. Ruthenium-catalyzed C–H bond activation, for example, has been used for the regio-, chemo-, and stereoselective deuterium labeling of sugars using D₂O. rsc.org Another approach involves the reduction of precursor molecules with chiral deuterated reagents, such as deuterated Alpine-Borane, to create stereospecifically deuterated centers. nih.gov These sophisticated methods provide a pathway to synthesize chiral versions of deuterated compounds, which could be instrumental in studying stereospecific biological interactions. researchgate.netacs.org

Integration of Deuterated 3-Chloropropionic Acid in Multi-Omics Research Paradigms

In the fields of metabolomics and other "omics" disciplines, accurate quantification of small molecules in complex biological samples is paramount. thermofisher.com The use of stable isotope-labeled internal standards is considered the gold standard for quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). researchgate.net These standards, which are chemically identical to the analyte of interest but have a different mass, are added to samples at a known concentration before processing. thermofisher.com

Deuterated compounds like 3-Chloropropionic-d4 acid are ideal internal standards because they exhibit nearly identical physical and chemical properties to their non-deuterated counterparts. researchgate.net This ensures they behave similarly during sample extraction, derivatization, and chromatographic separation, effectively compensating for variations in sample matrix effects and instrument response. thermofisher.com The use of a deuterated standard allows for more precise and accurate comparisons of metabolite levels across different samples and studies. thermofisher.com

Given that 3-chloropropionic acid has been identified as a relevant metabolite in contexts such as schistosomiasis studies, the availability of 3-Chloropropionic-d4 acid would be highly valuable. d-nb.info It would enable researchers to perform targeted metabolomics to precisely track the concentration and flux of 3-chloropropionic acid in various biological systems, providing a clearer understanding of its role in metabolic pathways and disease processes.

Advances in High-Field and Ultrafast Deuterium Magnetic Resonance Techniques

Deuterium nuclear magnetic resonance (²H NMR) is a powerful technique for investigating molecular structure and dynamics. wikipedia.org While it has a similar chemical shift range to proton NMR, the low natural abundance (0.016%) and smaller magnetic moment of deuterium have historically limited its sensitivity. wikipedia.org However, recent technological advancements are overcoming these limitations. The development of high-field magnets, cryogenically cooled probes (cryoprobes), and sophisticated pulse sequences has significantly enhanced the sensitivity and resolution of ²H NMR experiments. researchgate.net

These advanced techniques open up new possibilities for studying 3-Chloropropionic-d4 acid. In material sciences, solid-state ²H NMR can probe the orientation and mobility of deuterated molecules within polymers or other matrices. wikipedia.orgacs.org By incorporating 3-Chloropropionic-d4 acid into a material, researchers could use ²H NMR to study chain dynamics and local order, providing insights into the material's macroscopic properties. wikipedia.org

In the biomedical field, deuterium metabolic imaging (DMI) is an emerging application of ²H NMR spectroscopy. mdpi.com This non-invasive technique allows for the real-time tracking of deuterated compounds in vivo. plos.org Following the administration of a deuterated substrate, such as ²H-labeled glucose, researchers can monitor its uptake and conversion into metabolites like lactate (B86563) and water in different organs. mdpi.com Similarly, 3-Chloropropionic-d4 acid could be used as a probe to non-invasively study its own transport, distribution, and potential metabolic fate in living organisms, offering a window into its biological activity without the use of radioactive labels. plos.org

Computational Chemistry and Quantum Mechanical Studies of Deuterium Effects

Computational chemistry provides indispensable tools for understanding chemical phenomena at the molecular level. researchgate.netmdpi.com Quantum mechanical (QM) methods, in particular, are essential for studying the effects of isotopic substitution. nih.gov The replacement of hydrogen with deuterium alters the vibrational frequencies of chemical bonds, which can lead to a significant kinetic isotope effect (KIE), where the deuterated compound reacts at a different rate than its non-deuterated analog.

Hybrid QM/MM (quantum mechanics/molecular mechanics) methods are particularly well-suited for studying reactions in complex environments like enzyme active sites. nih.govmpg.de In this approach, the reacting part of the system is treated with high-level QM, while the surrounding environment is described by less computationally expensive molecular mechanics. nih.gov These simulations can predict how deuteration affects reaction barriers and transition states.

For reactions involving the transfer of a hydrogen atom or ion, quantum tunneling can play a major role, and its inclusion in theoretical models is crucial for accurately computing KIEs. nih.govnih.gov By applying these computational methods to 3-Chloropropionic-d4 acid, researchers can build predictive models of its reactivity. For example, simulations could elucidate the mechanism of its enzymatic or chemical dehalogenation, clarifying the role of the C-D bond cleavage in the rate-determining step. Such theoretical studies can provide deep mechanistic insights that complement and guide experimental investigations. copernicus.org

Exploration of Novel Applications in Chemical Biology and Material Sciences

The unique properties of 3-Chloropropionic-d4 acid position it as a versatile tool for innovation in both chemical biology and material sciences.

In Chemical Biology: The non-deuterated form, 3-chloropropionic acid, is known to interact with biological systems; for example, it has been investigated as a ligand for the GHB receptor and is degraded by certain bacterial dehalogenases. wikipedia.orgsigmaaldrich.com The deuterated analogue, 3-Chloropropionic-d4 acid, can be used as a mechanistic probe to study these interactions in detail. By comparing the binding or enzymatic processing of the deuterated and non-deuterated compounds, researchers can determine the kinetic isotope effects, providing crucial information about the reaction mechanism, such as whether a C-H bond is broken in the rate-limiting step. acs.org Furthermore, as discussed previously, its use as an internal standard in metabolomics and as a tracer in deuterium metabolic imaging represents significant applications in understanding biological systems. thermofisher.commdpi.com

In Material Sciences: The application of deuterated molecules in material science often involves using ²H NMR to understand the structure and dynamics of complex materials. wikipedia.org 3-Chloropropionic-d4 acid could be used as a molecular probe in this context. For example, it could be dispersed within a polymer matrix or other soft matter systems. Solid-state ²H NMR could then be used to monitor the rotational and translational dynamics of the deuterated probe, revealing information about the local viscosity, phase transitions, and molecular ordering of the host material. acs.org This approach can provide fundamental insights into the physical properties and behavior of advanced materials.

Data Tables

Table 1: Advanced Research Techniques for 3-Chloropropionic-d4 Acid

| Research Avenue | Technique/Method | Potential Application for 3-Chloropropionic-d4 Acid |

| Chemo-Enzymatic Synthesis | Biocatalysis with engineered enzymes (e.g., dehalogenases, PLP-dependent enzymes) | Stereoselective and site-specific synthesis of deuterated isomers. |

| Multi-Omics Research | Liquid/Gas Chromatography-Mass Spectrometry (LC-MS, GC-MS) | Use as a stable isotope-labeled internal standard for accurate quantification of 3-chloropropionic acid in metabolomics. |

| Magnetic Resonance | High-field and Ultrafast Deuterium NMR/DMI | Non-invasive in vivo tracking of its metabolic fate; studying molecular dynamics in material sciences. |

| Computational Studies | Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations | Predicting kinetic isotope effects; elucidating reaction mechanisms for its chemical and enzymatic transformations. |

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling 3-Chloropropionic-d4 Acid in laboratory settings?

- Methodological Guidance :

- Use self-contained positive-pressure breathing apparatus and full protective clothing to prevent inhalation or skin contact .

- Avoid contact with water to prevent hydrolysis, which releases toxic gases (e.g., HCl or deuterated HCl) .

- Store in airtight containers below 20°C, away from heat, sunlight, and oxidizing agents .

- Equip labs with emergency eyewash stations and safety showers ; flush exposed skin/eyes with water for ≥15 minutes .

Q. How can researchers purify 3-Chloropropionic-d4 Acid to ensure isotopic and chemical purity?

- Methodological Guidance :

- Employ recrystallization using non-aqueous solvents (e.g., deuterated acetone) to minimize isotopic exchange .

- Validate purity via deuterium NMR (²H NMR) to confirm deuterium incorporation at the β-position and assess isotopic enrichment (>98% d4) .